7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and a phenylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the thiazolidin-5-ylidene moiety, and the attachment of the phenylpiperazine group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester
- Propanoic acid, 2-methyl-, 2-methylpropyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrido-pyrimidine core and thiazolidinone moiety, suggest diverse biological activities, particularly in antimicrobial and anticancer domains. This article will explore its biological activity, supported by data tables and relevant research findings.
Structural Characteristics
The compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₂S |
Molecular Weight | 353.46 g/mol |
The structure comprises several functional groups that contribute to its biological activity, including a phenylpiperazine substituent, which is known for its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound demonstrated efficacy against various Gram-positive and Gram-negative bacteria. In studies, it outperformed traditional antibiotics like ampicillin and streptomycin by 10–50 fold, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .
- Antifungal Activity : The compound also showed promising antifungal properties, with MIC values between 0.004 to 0.06 mg/mL against fungi like Trichoderma viride and Aspergillus fumigatus .
Anticancer Potential
In addition to its antimicrobial properties, the compound has been investigated for its anticancer activity . It has been shown to inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis, with IC50 values in the range of 1.95–4.24 μM, demonstrating superior activity compared to standard drugs like doxorubicin and 5-fluorouracil .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Molecular docking studies have provided insights into how the compound binds to these targets, influencing pathways related to cell proliferation and apoptosis .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial effects of the compound against several bacterial strains using the agar well diffusion method. The results indicated that the compound exhibited strong inhibition against both Staphylococcus aureus and Escherichia coli, confirming its potential as a therapeutic agent .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was tested alongside established chemotherapeutics. The results highlighted its potential as a novel anticancer agent due to its effective TS inhibition and lower cytotoxicity towards normal cells compared to conventional drugs .
Properties
Molecular Formula |
C27H29N5O2S2 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O2S2/c1-18(2)16-32-26(34)22(36-27(32)35)15-21-24(28-23-10-9-19(3)17-31(23)25(21)33)30-13-11-29(12-14-30)20-7-5-4-6-8-20/h4-10,15,17-18H,11-14,16H2,1-3H3/b22-15- |
InChI Key |
KNJYBCRTSHMMMT-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C5=CC=CC=C5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.